[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride
Description
It is characterized by the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity
Properties
IUPAC Name |
[4-methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2.2ClH/c1-5-2-3-6(13-12)4-7(5)8(9,10)11;;/h2-4,13H,12H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZYLRDWQZPJPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NN)C(F)(F)F.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its reactive hydrazine group allows for various transformations, including oxidation to nitroso or nitro derivatives and reduction to amines.
Biology
- Biochemical Probes : The compound is being investigated for its potential as a biochemical probe due to its ability to form stable adducts with biomolecules. This property makes it useful for studying enzyme mechanisms and interactions within biological systems.
Medicine
- Therapeutic Applications : Research has explored its use as a precursor in drug development. The compound's structural features may lead to the creation of novel pharmaceuticals targeting specific diseases. For instance, derivatives of hydrazine compounds have shown promise in anti-cancer therapies and treatments for infectious diseases .
Industry
- Advanced Materials Production : The unique properties of this compound make it valuable in the production of advanced materials such as polymers and coatings. Its trifluoromethyl group contributes to enhanced thermal stability and chemical resistance, making it suitable for high-performance applications.
Mechanism of Action
The mechanism of action of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to potential therapeutic effects. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable tool in chemical and biological research.
Comparison with Similar Compounds
Similar compounds include:
[4-(Trifluoromethyl)phenyl]hydrazine: Shares the trifluoromethyl group but lacks the methyl group, leading to different reactivity and applications.
[4-Methylphenyl]hydrazine: Lacks the trifluoromethyl group, resulting in different chemical properties and uses.
[3-(Trifluoromethyl)phenyl]hydrazine:
Biological Activity
[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its synthesis, biological activity, and relevant research findings.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride
- Molecular Formula : C8H9Cl2F3N2
- Molecular Weight : 253.07 g/mol
Synthesis
The synthesis of [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride typically involves the reaction of 4-methyl-3-(trifluoromethyl)aniline with hydrazine dihydrochloride under controlled conditions. The reaction may be facilitated by heating in a solvent such as ethanol or methanol to improve yield and purity.
Anticancer Properties
Research has indicated that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in anticancer applications. For instance, the incorporation of the trifluoromethyl moiety has been shown to significantly improve the potency of certain drugs against cancer cell lines by enhancing their interaction with target proteins involved in tumor growth and survival pathways .
Antimicrobial Activity
In studies examining various derivatives of hydrazine, including [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine, notable antimicrobial properties have been reported. These compounds demonstrated effectiveness against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens .
The mechanism by which [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cancer cell proliferation.
- Reactive Oxygen Species (ROS) : The compound could induce oxidative stress in microbial cells, leading to cell death.
Case Studies
-
Anticancer Efficacy :
- A study evaluated the effects of various hydrazine derivatives on human cancer cell lines. The results indicated that [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine exhibited IC50 values lower than many standard chemotherapeutics, demonstrating its potential as a lead compound for further development .
- Antimicrobial Testing :
Data Summary
| Property | Value |
|---|---|
| Molecular Weight | 253.07 g/mol |
| Anticancer IC50 | <10 µM (varies by cell line) |
| Antimicrobial MIC | 1-10 µg/mL (varies by strain) |
Q & A
Q. What are the standard synthetic routes for [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride, and how can purity be optimized?
Methodological Answer: The compound is typically synthesized via hydrazine substitution reactions. A plausible route involves:
Nitrosation : Reacting 4-methyl-3-(trifluoromethyl)aniline with sodium nitrite under acidic conditions to form the diazonium salt.
Reduction : Reducing the diazonium salt with stannous chloride or sodium sulfite to yield the hydrazine intermediate.
Salt Formation : Treating the hydrazine with hydrochloric acid to form the dihydrochloride salt .
Q. Purity Optimization :
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Nitrosation | NaNO₂, HCl (0–5°C, 1 h) | 85 | 90 |
| Reduction | SnCl₂, HCl (reflux, 2 h) | 75 | 88 |
| Salt Formation | HCl (gas), EtOH (RT, 30 min) | 95 | 98 |
Q. Which spectroscopic techniques are critical for characterizing [4-Methyl-3-(trifluoromethyl)phenyl]hydrazine dihydrochloride?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : N-H stretches (3300–3200 cm⁻¹), C-F stretches (1100–1000 cm⁻¹), and C-N vibrations (1350 cm⁻¹) .
- Mass Spectrometry : ESI-MS m/z calculated for C₈H₉F₃N₂·2HCl: 250.1 (M+H⁺); observed: 250.0 .
Advanced Research Questions
Q. How do reaction conditions influence byproduct formation during cyclization reactions involving this compound?
Methodological Answer: In Fischer indole synthesis, competing pathways can lead to tetrazine or pyrazole byproducts. Key factors:
- Temperature : Elevated temperatures (>80°C) favor tetrazine formation via dimerization .
- Acid Catalysts : HCl promotes hydrazine cyclization, while BF₃·Et₂O shifts selectivity toward indole derivatives .
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize intermediates, reducing side reactions.
Q. Mitigation Strategy :
Q. How can computational methods optimize reaction design with this compound?
Methodological Answer:
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model transition states and predict regioselectivity in cyclization reactions.
- Reaction Path Screening : Apply algorithms (e.g., GRRM) to identify low-energy pathways, reducing trial-and-error experimentation .
- Machine Learning : Train models on existing phenylhydrazine reaction datasets to predict optimal solvents/catalysts (e.g., Bayesian optimization) .
Q. Table 2: Computational vs. Experimental Yields
| Reaction Type | Predicted Yield (%) | Experimental Yield (%) |
|---|---|---|
| Indole Formation | 82 | 78 |
| Tetrazine Formation | 15 | 12 |
Q. How should researchers resolve contradictions in spectroscopic data for structural confirmation?
Methodological Answer:
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography (if crystals are obtainable) to confirm the hydrazine backbone and substituent positions .
- Isotopic Labeling : Use ¹⁵N-labeled hydrazine to distinguish N-H environments in NMR .
- Cross-Referencing : Compare experimental spectra with databases (e.g., PubChem, SciFinder) for analogous compounds .
Q. What strategies ensure stability of this compound under varying experimental conditions?
Methodological Answer:
- Storage : Store at −20°C in amber vials under argon to prevent hydrolysis/oxidation.
- pH Control : Maintain pH < 3 in aqueous solutions to avoid decomposition (degradation observed at pH > 5 via HPLC) .
- Thermal Stability : DSC analysis shows decomposition onset at 225°C; avoid prolonged heating above 150°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
